Ranitidine S-oxide

Drug Metabolism In Vitro Metabolism Flavin-Containing Monooxygenase (FMO)

Procure Ranitidine S-oxide (CAS 73851-70-4) as a certified reference standard for compendial quality control, where it is mandated as USP Related Compound C and EP Impurity C. Unlike the N-oxide (66–76% metabolite abundance), the S-oxide forms only 13–18% of total metabolites, necessitating compound-specific analytical methods. Its irreversible metabolic fate—no back-conversion to ranitidine—makes it a stable terminal marker for FMO3 phenotyping. The compound exhibits aquatic cytotoxicity (LC50 4.51–7.85 mg/L) distinct from the parent drug, requiring its use as a dedicated test article for environmental risk assessments. Insist on lot-specific certificates of analysis (COA) and chromatographic purity ≥98% (HPLC) to ensure method validation and regulatory compliance.

Molecular Formula C13H22N4O4S
Molecular Weight 330.41 g/mol
CAS No. 73851-70-4
Cat. No. B1678810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanitidine S-oxide
CAS73851-70-4
Synonymsanitidine-S-oxide
ranitidine-S-oxide hydrochloride
Molecular FormulaC13H22N4O4S
Molecular Weight330.41 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C
InChIInChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3
InChIKeySKHXRNHSZTXSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ranitidine S-oxide (CAS 73851-70-4): Definition, Metabolic Origin, and Baseline Characteristics


Ranitidine S-oxide (CAS 73851-70-4) is the S-oxide metabolite of the histamine H2-receptor antagonist ranitidine, formed predominantly via S-oxidation by flavin-containing monooxygenase 3 (FMO3) and FMO5 [1]. It is a secondary metabolite not naturally occurring, detectable only in individuals exposed to ranitidine [2]. The compound is officially recognized as Ranitidine Related Compound C by the USP and Ranitidine Impurity C by the European Pharmacopoeia (EP), where it serves as a critical reference standard for quality control of ranitidine drug substances and finished products .

Why Ranitidine S-oxide (CAS 73851-70-4) Cannot Be Interchanged with Other Ranitidine Metabolites or Impurities


Ranitidine S-oxide exhibits distinct physicochemical, metabolic, and biological properties compared to its closest analogs—ranitidine N-oxide and desmethylranitidine—which precludes simple substitution. In human liver microsomes, the S-oxide represents only 13–18% of total metabolite formation, whereas the N-oxide constitutes 66–76%, indicating that these metabolites arise from distinct enzymatic pathways with differing regulatory implications [1]. Furthermore, the S-oxide demonstrates measurable aquatic cytotoxicity (LC50 = 4.51–7.85 mg/L) that the parent drug ranitidine does not share [2]. Chromatographically, the S-oxide consistently exhibits lower detection limits than the N-oxide under identical analytical conditions, making it a more sensitive marker for method validation [3]. Consequently, experimental or quality control protocols designed for one metabolite cannot be assumed to produce equivalent results for another, underscoring the necessity of compound-specific procurement.

Quantitative Differentiation Evidence for Ranitidine S-oxide (CAS 73851-70-4) vs. Closest Analogs


Comparative Formation Ratio of Ranitidine S-oxide vs. N-oxide in Human and Rat Liver Microsomes

In both rat and human liver microsomes, the formation of ranitidine S-oxide is quantitatively minor compared to ranitidine N-oxide. The S-oxide accounts for 13–18% of total metabolite formation, whereas the N-oxide constitutes 66–76% [1]. This 4.2- to 5.8-fold difference in relative abundance is a direct consequence of distinct enzymatic specificities: FMO3 produces N- and S-oxides at a 4:1 ratio, while FMO1 is 13-fold less efficient than FMO3 in generating the S-oxide [2].

Drug Metabolism In Vitro Metabolism Flavin-Containing Monooxygenase (FMO) Cytochrome P450

Differential Detection Sensitivity: Ranitidine S-oxide vs. Ranitidine N-oxide in HPLC-Fluorescence Assays

Using a validated post-column fluorescence derivatization HPLC method for simultaneous determination in biological fluids, the detection limit (LOD) for ranitidine S-oxide is 30 ng/mL, which is 26.8% lower than that for ranitidine N-oxide at 41 ng/mL, and slightly lower than that for ranitidine itself at 32 ng/mL [1]. This indicates that the S-oxide generates a stronger fluorescent response under identical derivatization conditions, offering improved detection sensitivity relative to the N-oxide.

Analytical Chemistry HPLC Method Validation Bioanalysis Pharmacokinetics

Aquatic Toxicity Profile: Ranitidine S-oxide LC50 Values in Invertebrate Models

Ranitidine S-oxide exhibits measurable acute cytotoxicity toward aquatic invertebrates, with LC50 values of 4.51 mg/L for Brachionus calyciflorus (rotifer) and 7.85 mg/L for Ceriodaphnia dubia (water flea) [1]. Chronic exposure further inhibits reproduction, with EC50 values of 0.83 mg/L and 0.51 mg/L, respectively [1]. While direct comparative data for ranitidine N-oxide or desmethylranitidine are not available in the same assay system, the parent drug ranitidine is generally considered to have low acute aquatic toxicity; the S-oxide thus represents a distinct environmental risk profile requiring separate assessment.

Environmental Toxicology Ecotoxicology Pharmaceutical Environmental Risk Assessment Metabolite Toxicity

Irreversible Metabolic Fate: Ranitidine S-oxide Is Not Reduced Back to Ranitidine

In isolated hepatocyte studies, ranitidine S-oxide is metabolized to an unidentified minor product but, critically, is not reduced back to the parent drug ranitidine in any species tested (dog, Wistar rat, random hooded rat) [1]. In contrast, ranitidine N-oxide is reduced to ranitidine by Wistar rat hepatocytes [1]. This irreversible metabolic fate of the S-oxide—and its inability to serve as a prodrug reservoir for ranitidine—distinguishes it functionally from the N-oxide.

Drug Metabolism Metabolic Stability Hepatocyte Incubations In Vitro-In Vivo Extrapolation

Pharmacopeial Identity: Ranitidine S-oxide as USP Related Compound C and EP Impurity C

Ranitidine S-oxide is officially designated as Ranitidine Related Compound C by the United States Pharmacopeia (USP) and as Ranitidine Impurity C by the European Pharmacopoeia (EP) . As a certified reference standard (≥95.0% purity by HPLC), it is mandated for use in specified compendial quality tests and assays for ranitidine drug substances, injections, oral solutions, and tablets . No other ranitidine metabolite holds this specific regulatory identity; for example, ranitidine N-oxide is classified separately as Ranitidine Related Compound D. Substituting a non-pharmacopeial grade of any other ranitidine-related compound would invalidate regulatory compliance in ANDA submissions and commercial batch release testing.

Pharmaceutical Quality Control Reference Standards Impurity Profiling Regulatory Compliance

Defined Application Scenarios for Ranitidine S-oxide (CAS 73851-70-4) Based on Verified Differentiation Evidence


Pharmaceutical Impurity Profiling and Compendial Release Testing

Ranitidine S-oxide is the designated USP Related Compound C and EP Impurity C, making it essential for any analytical laboratory performing compendial quality control of ranitidine drug substances, injections, oral solutions, or tablets. The use of a certified reference standard (≥95.0% purity by HPLC) ensures method validation and regulatory compliance, as mandated in USP monographs . The compound's distinct detection limit of 30 ng/mL in validated HPLC-fluorescence assays enables sensitive and specific quantification in finished product testing [1].

In Vivo FMO3 Activity Phenotyping Using Ranitidine as a Probe Substrate

Ranitidine S-oxide serves as a key urinary biomarker in non-invasive phenotyping protocols for assessing hepatic flavin-containing monooxygenase 3 (FMO3) activity in human populations. The method quantifies the molar concentration ratio of ranitidine to its metabolites; the S-oxide is formed predominantly by FMO3 and FMO5, with FMO3 producing N- and S-oxides at a 4:1 ratio . The compound's irreversible metabolic fate—it is not reduced back to ranitidine in hepatocytes—makes it a stable terminal marker that reliably reflects enzymatic function without confounding back-conversion [1].

Environmental Fate and Ecotoxicological Risk Assessment of Pharmaceutical Metabolites

Environmental scientists assessing the ecological impact of ranitidine residues require pure ranitidine S-oxide as a distinct test article. The compound exhibits measurable acute toxicity to aquatic invertebrates, with LC50 values of 4.51 mg/L for Brachionus calyciflorus and 7.85 mg/L for Ceriodaphnia dubia, and chronic reproductive inhibition (EC50s = 0.83 and 0.51 mg/L, respectively) . These data support risk quotient calculations and inform environmental risk assessments that cannot be accurately performed using parent drug toxicity data alone.

Metabolic Stability and Drug Interaction Studies

In drug metabolism and pharmacokinetics (DMPK) laboratories, ranitidine S-oxide is used as a reference standard for metabolite identification and quantification in in vitro hepatocyte and microsomal incubations. Its lower formation abundance (13–18% of total metabolites) relative to the N-oxide (66–76%) necessitates specific analytical method development to ensure accurate quantification . The compound's unique property of not undergoing reduction back to ranitidine—unlike the N-oxide—makes it a more reliable terminal endpoint in metabolic stability assays [1].

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